
Tak-285
概述
描述
TAK-285 是一种由武田药品工业公司开发的新型研究性化合物。它是一种人表皮生长因子受体 (EGFR) 和人表皮生长因子受体 2 (HER2) 的双重抑制剂,这两种蛋白质参与了细胞生长和存活的调节。 This compound 已显示出通过选择性靶向这些受体来治疗各种癌症的潜力 .
准备方法
合成路线和反应条件
TAK-285 的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。详细的合成路线是武田药品工业公司的专有信息。 它通常涉及使用有机溶剂、催化剂和控制的反应温度来获得所需产物 .
工业生产方法
This compound 的工业生产遵循良好生产规范 (GMP),以确保化合物的质量和一致性。 该过程涉及大规模合成、纯化和质量控制措施,以生产足够的 this compound 用于临床和研究目的 .
化学反应分析
反应类型
TAK-285 会经历各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰 this compound 中的官能团。
常用试剂和条件
This compound 反应中常用的试剂包括:
氧化剂: 例如过氧化氢或高锰酸钾。
还原剂: 例如硼氢化钠或氢化铝锂。
取代剂: 例如卤素或烷基化剂.
形成的主要产物
This compound 反应形成的主要产物取决于所用反应条件和试剂。 这些产物可以包括具有修饰的化学性质的各种 this compound 衍生物和类似物 .
科学研究应用
TAK-285 具有广泛的科学研究应用,包括:
化学: 用作工具化合物研究 EGFR 和 HER2 的抑制。
生物学: 研究其对细胞信号通路和癌细胞增殖的影响。
医学: 在临床试验中评估其治疗过度表达 EGFR 和 HER2 的癌症的潜力。
作用机制
TAK-285 通过选择性抑制 EGFR 和 HER2 的激酶活性发挥作用。这些受体参与激活促进细胞增殖和存活的细胞内信号通路。 通过抑制这些受体,this compound 扰乱这些信号通路,导致癌细胞生长减少和细胞凋亡 (程序性细胞死亡) 增加 .
相似化合物的比较
类似化合物
拉帕替尼: EGFR 和 HER2 的另一种双重抑制剂,用于治疗乳腺癌。
奈拉替尼: EGFR、HER2 和 HER4 的不可逆抑制剂,用于治疗乳腺癌。
TAK-285 的独特性
This compound 的独特之处在于它能够以高效力和特异性选择性抑制 EGFR 和 HER2。 与其他类似化合物相比,它对这些受体的选择性更高,使其成为有希望的靶向癌症治疗候选药物 .
生物活性
TAK-285 is a novel investigational compound that acts as a dual inhibitor of the human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR). This compound has garnered attention for its potential therapeutic applications, particularly in treating cancers that exhibit overexpression of these receptors. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its antitumor effects, mechanisms of action, and potential use as an antimicrobial agent.
Antitumor Activity
This compound has demonstrated significant antitumor activity across various preclinical models. It is particularly noteworthy for its ability to penetrate the central nervous system (CNS), a property that enhances its efficacy against brain metastases, which are often resistant to conventional therapies.
- Target Inhibition : this compound selectively inhibits HER2 and EGFR kinases with IC50 values of 17 nmol/L and 23 nmol/L, respectively. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
- P-glycoprotein (Pgp) Substrate : Unlike other inhibitors such as lapatinib, this compound is not a substrate for the Pgp efflux pump, allowing for better CNS penetration and sustained drug levels in the brain .
- Xenograft Studies : In murine models, this compound showed comparable antitumor activity to lapatinib in subcutaneous breast cancer xenografts (e.g., BT-474), with superior efficacy observed in models of brain metastasis .
- Cell Growth Inhibition : The compound exhibited variable sensitivity across different cell lines, with lower IC50 values in HER2-overexpressing cells compared to those that do not express HER2 . The following table summarizes the IC50 values for various cell lines:
Cell Line | IC50 (µmol/L) |
---|---|
BT-474 | 0.017 |
A-431 | 1.1 |
MRC-5 | 20 |
Clinical Studies
A Phase I clinical trial was conducted to evaluate the safety, pharmacokinetics, and maximum tolerated dose (MTD) of this compound in patients with advanced cancer. The study involved 26 patients who received varying doses from 50 mg to 400 mg daily .
Findings from Clinical Trials
- Tolerability : this compound was generally well tolerated, with dose-limiting toxicities primarily involving increases in liver enzymes and decreased appetite at higher doses.
- Maximum Tolerated Dose : The MTD was established at 300 mg twice daily.
- Efficacy : One partial response was noted in a patient with parotid cancer treated at the MTD .
Antimicrobial Activity
Recent studies have also explored the potential of this compound as an antimicrobial agent against methicillin-resistant Staphylococcus aureus (MRSA).
Mechanism of Antimicrobial Action
- Inhibition of Bacterial Growth : this compound exhibited a minimum inhibitory concentration (MIC) of 13.7 μg/mL against clinical MRSA isolates. It effectively inhibited planktonic growth and demonstrated superior effects on intracellular bacteria compared to linezolid .
- Biofilm Disruption : The compound showed significant anti-biofilm properties by disrupting membrane integrity and interfering with biofilm-related gene expression .
属性
IUPAC Name |
N-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethyl]-3-hydroxy-3-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClF3N5O3/c1-25(2,37)14-22(36)31-9-11-35-10-8-20-23(35)24(33-15-32-20)34-17-6-7-21(19(27)13-17)38-18-5-3-4-16(12-18)26(28,29)30/h3-8,10,12-13,15,37H,9,11,14H2,1-2H3,(H,31,36)(H,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQXEVJIFYIBHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NCCN1C=CC2=C1C(=NC=N2)NC3=CC(=C(C=C3)OC4=CC=CC(=C4)C(F)(F)F)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClF3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236136 | |
Record name | TAK-285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871026-44-7 | |
Record name | TAK-285 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871026447 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-285 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-285 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70CCB438L6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。